molecular formula C8H17NO2S B104519 Tert-Butyl (2-(methylthio)ethyl)carbamate CAS No. 174360-08-8

Tert-Butyl (2-(methylthio)ethyl)carbamate

Cat. No.: B104519
CAS No.: 174360-08-8
M. Wt: 191.29 g/mol
InChI Key: WOTZPSAMFDSYKM-UHFFFAOYSA-N
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Description

Tert-Butyl (2-(methylthio)ethyl)carbamate is a chemical compound with the molecular formula C8H17NO2S and a molecular weight of 191.29 g/mol. It is often used in scientific research and has applications in organic synthesis and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl (2-(methylthio)ethyl)carbamate can be synthesized through the reaction of tert-butyl carbamate with 2-(methylthio)ethylamine. The reaction typically involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production methods for tert-butyl carbamates often involve palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl halides using palladium catalysts and bases like cesium carbonate (Cs2CO3) in solvents such as 1,4-dioxane .

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl (2-(methylthio)ethyl)carbamate undergoes various chemical reactions, including:

    Hydrolysis: The carbamate group is susceptible to hydrolysis, breaking down into its components.

    Alkylation: The thioether group can participate in alkylation reactions with alkylating agents.

Common Reagents and Conditions

    Hydrolysis: Typically involves water or aqueous acids/bases.

    Alkylation: Involves alkylating agents such as methyl iodide (CH3I) or ethyl bromide (C2H5Br).

Major Products

    Hydrolysis: Produces tert-butyl alcohol and 2-(methylthio)ethylamine.

    Alkylation: Produces alkylated derivatives of the original compound.

Scientific Research Applications

Tert-Butyl (2-(methylthio)ethyl)carbamate is used in various scientific research applications, including:

    Organic Synthesis: As a precursor in the synthesis of more complex organic molecules.

    Drug Discovery: As a reagent in the development of new pharmaceuticals.

    Biological Studies: Used in studies involving enzyme inhibition and protein modification.

Mechanism of Action

The mechanism of action of tert-butyl (2-(methylthio)ethyl)carbamate involves its interaction with biological molecules through its carbamate and thioether groups. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The thioether group can undergo oxidation to form sulfoxides or sulfones, which can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • Tert-Butyl Methyl (2-(methylamino)ethyl)carbamate
  • Tert-Butyl N-(2-mercaptoethyl)carbamate
  • Tert-Butyl (2-(methylamino)ethyl)carbamate hydrochloride

Uniqueness

Tert-Butyl (2-(methylthio)ethyl)carbamate is unique due to its combination of a carbamate group and a thioether group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and drug discovery.

Properties

IUPAC Name

tert-butyl N-(2-methylsulfanylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2S/c1-8(2,3)11-7(10)9-5-6-12-4/h5-6H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTZPSAMFDSYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399880
Record name Tert-Butyl (2-(methylthio)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174360-08-8
Record name Tert-Butyl (2-(methylthio)ethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a dried reaction flask, 2-(methylthio)ethylamine hydrochloride (6.382 g, 50.0 mmol) and TEA (triethylamine) (13.9 mL, 100 mmol) were dissolved in tetrahydrofuran (63.3 mL). To the mixture was added dropwise Boc2O(di-tert-butyl dicarbonate) (12.3 g, 56.4 mmol) dissolved in tetrahydrofuran (10 mL) under an ice-salt bath. The mixture was stirred at room temperature for 21 hr. Water and ethyl acetate were added. The mixture was extracted with ethyl acetate. The combined organic phase was washed with brine, dried over anhydrous sodium sulfate, and concentrated to produce a crude colorless oil (11.752 g).
Quantity
6.382 g
Type
reactant
Reaction Step One
Name
Quantity
13.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
Boc2O(di-tert-butyl dicarbonate)
Quantity
12.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
63.3 mL
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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